4-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine
Overview
Description
4-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C11H12BrN3 and its molecular weight is 266.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study detailed the synthesis, separation, and characterization of a bifunctional chelate intermediate derived from a pyrazolylpyridine compound, exploring its potential use in time-resolved fluorescence immunoassay (TRFIA) chelates. The research delved into reaction conditions, mechanisms, and yield improvements, providing foundational knowledge for further applications in biochemical assays (Pang Li-hua, 2009).
- Another study focused on the synthesis of new polyheterocyclic ring systems derived from a related 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine precursor. This research highlights the versatility of pyrazolopyridine compounds in constructing complex heterocyclic structures, potentially leading to novel pharmaceuticals and materials (E. Abdel‐Latif et al., 2019).
Photophysical and Photochemical Properties
- Investigations into 2-(1H-pyrazol-5-yl)pyridines and their derivatives revealed unique photoreactions, including excited-state intramolecular and intermolecular proton transfers. These findings suggest applications in developing advanced photofunctional materials and understanding molecular photophysics (V. Vetokhina et al., 2012).
Catalysis and Organic Reactions
- A study demonstrated the regioselective synthesis of fused polycyclic pyrazolopyridines under ultrasound irradiation, showcasing an efficient method for creating complex organic molecules. This work underscores the potential of pyrazolopyridine derivatives in catalysis and as intermediates in organic synthesis (M. Nikpassand et al., 2010).
Antimicrobial and Antiviral Activities
- The synthesis and characterization of 1,3,4-trisubstituted pyrazole derivatives starting from a similar bromophenyl-pyrazolyl compound were investigated, with a focus on evaluating their cytotoxic activity against various tumor cell lines. This research highlights the potential of pyrazolopyridine compounds in developing new anticancer agents (Aladdin M. Srour et al., 2018).
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to have a broad range of targets, including various enzymes and receptors .
Mode of Action
Compounds with a similar pyrazole core are known to interact with their targets, leading to changes in the biological activity of the target .
Biochemical Pathways
Similar compounds have been reported to affect a variety of biochemical pathways, leading to diverse pharmacological effects .
Result of Action
Similar compounds have been reported to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of similar compounds .
Properties
IUPAC Name |
4-(4-bromo-1-ethyl-5-methylpyrazol-3-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-3-15-8(2)10(12)11(14-15)9-4-6-13-7-5-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAZZOVUZITPOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=CC=NC=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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